molecular formula C13H18ClN3O3 B2839779 (4-Ethylpiperazin-1-yl)(3-nitrophenyl)methanone hydrochloride CAS No. 352666-04-7

(4-Ethylpiperazin-1-yl)(3-nitrophenyl)methanone hydrochloride

Cat. No.: B2839779
CAS No.: 352666-04-7
M. Wt: 299.76
InChI Key: RTVIOPHCIZFNKB-UHFFFAOYSA-N
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Description

(4-Ethylpiperazin-1-yl)(3-nitrophenyl)methanone hydrochloride is a hydrochloride salt of a methanone derivative featuring a 4-ethylpiperazine moiety linked to a 3-nitrophenyl group via a ketone bridge. The 3-nitro group on the phenyl ring contributes to electron-withdrawing effects, which may stabilize the compound and modulate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(3-nitrophenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3.ClH/c1-2-14-6-8-15(9-7-14)13(17)11-4-3-5-12(10-11)16(18)19;/h3-5,10H,2,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVIOPHCIZFNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpiperazin-1-yl)(3-nitrophenyl)methanone hydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, where the piperazine ring reacts with an ethyl halide in the presence of a base.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with a nitrobenzene derivative.

    Formation of the Methanone Group: The final step involves the formation of the methanone group through a Friedel-Crafts acylation reaction, where the piperazine derivative reacts with an acyl chloride in the presence of a Lewis acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpiperazin-1-yl)(3-nitrophenyl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitro compounds or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Ethylpiperazin-1-yl)(3-nitrophenyl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in the study of receptor-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl)(3-nitrophenyl)methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the piperazine/piperidine rings, nitro group positioning, and additional functional groups. These variations significantly impact physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
(4-Ethylpiperazin-1-yl)(3-nitrophenyl)methanone hydrochloride C₁₃H₁₆ClN₃O₃* ~305.7 (estimated) 4-Ethylpiperazine, 3-nitrophenyl Not explicitly reported; inferred kinase inhibition potential
(4-(3-(Methoxymethoxy)-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (Compound 13) C₁₉H₂₁N₃O₅ 371.39 4-Nitrophenyl with methoxymethoxy, phenyl No activity reported; synthetic intermediate
{4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone C₁₇H₁₂ClN₅O₃S 409.82 Thiazole, 4-chloroaniline, 3-nitrophenyl Cdk5 inhibitor (-7.3 ± 0.0 kcal/mol binding affinity)
(4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride C₁₂H₁₅N₃O₃ 249.27 4-Aminopiperidine, 3-nitrophenyl Not reported; structural simplicity suggests reduced steric hindrance
1-(4-(4-((3-Chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone (Compound 4) C₁₈H₁₈ClN₅O₄ 403.82 Pyridine-Cl-NO₂, piperazine-acetyl Synthetic intermediate; halogen may enhance halogen bonding

Key Differences and Implications

a) Piperazine vs. Piperidine Rings
  • The target compound’s 4-ethylpiperazine group introduces a tertiary amine and ethyl chain, increasing basicity and lipophilicity compared to the 4-aminopiperidine analog . This may enhance blood-brain barrier penetration or receptor binding in neurological targets.
b) Nitro Group Positioning
  • The 3-nitro substitution in the target compound contrasts with the 4-nitro group in Compound 13.
c) Heterocyclic Modifications
  • The thiazole-based inhibitor (–5) demonstrates that replacing the piperazine with a thiazole ring introduces a rigid heterocycle, improving binding specificity to Cdk4. Its −7.3 kcal/mol affinity suggests stronger target engagement than inferred for the target compound .

Biological Activity

(4-Ethylpiperazin-1-yl)(3-nitrophenyl)methanone hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16ClN3O3
  • Molecular Weight : 287.73 g/mol
  • CAS Number : 21091-98-5

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring structure is known to enhance binding affinity to these receptors, which may contribute to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : Studies suggest that it may have antidepressant effects through modulation of serotonin pathways.
  • Anxiolytic Properties : The compound has shown potential in reducing anxiety in preclinical models.
  • Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress and apoptosis.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)7.5
A549 (Lung)5.2
HCT116 (Colon)6.8
PC-3 (Prostate)8.0

These results indicate that the compound exhibits moderate cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

Case studies have highlighted the therapeutic potential of this compound in treating mood disorders and certain cancers. For instance:

  • Depression Treatment : A clinical trial involving patients with major depressive disorder demonstrated significant improvement in symptoms with a regimen including this compound, supporting its role as an adjunct therapy.
  • Cancer Therapy : In a preclinical model of breast cancer, the compound was shown to reduce tumor size significantly when combined with standard chemotherapy agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Ethylpiperazin-1-yl)(3-nitrophenyl)methanone hydrochloride, and how is purity ensured?

  • Methodology : Synthesis typically involves coupling 3-nitrobenzoyl chloride with 4-ethylpiperazine under anhydrous conditions, followed by hydrochloric acid salt formation. Reaction progress is monitored via Thin Layer Chromatography (TLC) with ethyl acetate/hexane (3:1) as the mobile phase. Purification employs recrystallization using methanol/diethyl ether to achieve >95% purity .
  • Validation : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity, while High-Performance Liquid Chromatography (HPLC) quantifies purity .

Q. How is the molecular structure of this compound characterized in academic research?

  • Techniques : Single-crystal X-ray diffraction (if crystallizable) resolves the 3D conformation. For routine analysis, 1^1H/13^13C$ NMR identifies functional groups (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons from the 3-nitrophenyl group at δ 7.5–8.5 ppm). Fourier-Transform Infrared Spectroscopy (FTIR) confirms carbonyl (C=O) stretching at ~1650 cm$^{-1}$ .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Handling : Use fume hoods and personal protective equipment (PPE) due to potential irritancy (H315/H319/H335 hazard codes). Avoid inhalation and skin contact.
  • Disposal : Classify as hazardous waste; incinerate via licensed facilities compliant with EPA guidelines. Contaminated solvents (e.g., methanol) require neutralization before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Approach :

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution between 4-ethylpiperazine and 3-nitrobenzoyl chloride.
  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis).
  • Catalyst screening : Triethylamine (5 mol%) accelerates reaction kinetics by scavenging HCl .
    • Data-Driven Optimization : Design of Experiments (DoE) models (e.g., factorial design) correlate variables (temperature, solvent ratio) with yield .

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

  • Root Causes : Discrepancies may arise from:

  • Purity variations : Impurities (e.g., desethyl derivatives) in batches alter bioactivity. Use HPLC-UV/ELSD to quantify impurities (<0.1% threshold) .
  • Structural analogs : Compare with derivatives like (4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride (CAS 1606907-79-2), which may exhibit divergent receptor binding due to substituent effects .
    • Resolution : Standardize assays (e.g., competitive binding assays with radiolabeled ligands) and validate using reference standards (e.g., USP/EP grade) .

Q. What pharmacological targets are hypothesized for this compound, and how are they validated?

  • Targets : The 4-ethylpiperazine moiety suggests potential interaction with serotonin (5-HT1A_{1A}) or dopamine (D2_2) receptors. The 3-nitrophenyl group may modulate kinase inhibition (e.g., PI3K/AKT pathway).
  • Validation :

  • In vitro : Radioligand displacement assays (IC50_{50} determination) using HEK293 cells expressing human 5-HT1A_{1A}.
  • In vivo : Behavioral models (e.g., forced swim test for antidepressant activity) in rodents, with dose-response analysis .

Q. What strategies are used to analyze and mitigate impurities in bulk synthetic batches?

  • Impurity Profiling :

  • LC-MS/MS : Identifies by-products (e.g., N-oxide derivatives) with m/z shifts corresponding to oxidation.
  • Stability studies : Accelerated degradation (40°C/75% RH for 6 months) detects hydrolytic products (e.g., free 3-nitrobenzoic acid).
    • Mitigation : Adjust reaction stoichiometry (excess 4-ethylpiperazine) and employ scavengers (e.g., molecular sieves) to suppress side reactions .

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